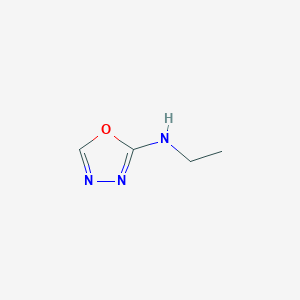

N-ethyl-1,3,4-oxadiazol-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

N-ethyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-2-5-4-7-6-3-8-4/h3H,2H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOFYKFJNMAAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851947-09-5 | |

| Record name | N-ethyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Spectroscopic and Structural Elucidation of N Ethyl 1,3,4 Oxadiazol 2 Amine and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-ethyl-1,3,4-oxadiazol-2-amine, both ¹H and ¹³C NMR would provide definitive information regarding its molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group protons, the amine proton, and the proton on the oxadiazole ring.

Ethyl Group Protons: The ethyl group will present as a characteristic triplet and quartet pattern. The methyl (CH₃) protons, being further from the electronegative nitrogen and the oxadiazole ring, would appear as a triplet at approximately 1.1-1.4 ppm. These protons are coupled to the adjacent methylene (B1212753) (CH₂) protons, resulting in the triplet multiplicity (n+1 rule, where n=2). The methylene protons, being directly attached to the nitrogen atom, will be deshielded and are expected to resonate as a quartet at around 3.0-3.5 ppm, due to coupling with the three methyl protons. pressbooks.pubyoutube.com

Amine Proton (NH): The proton of the secondary amine is anticipated to appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically expected in the range of 5.0-8.0 ppm. For instance, in some N-substituted 1,3,4-oxadiazole (B1194373) derivatives, the NH signal has been observed around 12.00 ppm in DMSO-d₆. nih.gov

Oxadiazole Ring Proton: The proton attached to the C5 position of the 1,3,4-oxadiazole ring would appear as a singlet in the downfield region, likely between 8.0 and 9.0 ppm, due to the aromatic and electron-withdrawing nature of the heterocyclic ring.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (ethyl) | 1.1 - 1.4 | Triplet (t) | ~7 |

| -CH₂- (ethyl) | 3.0 - 3.5 | Quartet (q) | ~7 |

| -NH- | 5.0 - 8.0 (variable) | Singlet (s, broad) | N/A |

| C5-H (oxadiazole) | 8.0 - 9.0 | Singlet (s) | N/A |

The ¹³C NMR spectrum will complement the ¹H NMR data, showing four distinct signals corresponding to the two carbons of the ethyl group and the two carbons of the oxadiazole ring.

Ethyl Group Carbons: The methyl carbon (CH₃) is expected to resonate in the upfield region, around 14-18 ppm. The methylene carbon (-CH₂-), being attached to the nitrogen, will be deshielded and appear further downfield, likely in the range of 35-45 ppm.

Oxadiazole Ring Carbons: The carbons of the 1,3,4-oxadiazole ring are significantly deshielded due to the presence of electronegative oxygen and nitrogen atoms and their aromatic character. The C2 carbon, bonded to the N-ethylamino group, is expected to resonate at approximately 160-170 ppm. The C5 carbon, attached to a hydrogen atom, would likely appear in a similar region, around 150-160 ppm. In related 2-amino-1,3,4-oxadiazole derivatives, the oxadiazole carbons have been observed at around 169.0 and 164.7 ppm. nih.gov

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl) | 14 - 18 |

| -CH₂- (ethyl) | 35 - 45 |

| C5 (oxadiazole) | 150 - 160 |

| C2 (oxadiazole) | 160 - 170 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. In similar structures, this band is well-defined. nih.gov

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are anticipated to appear just below 3000 cm⁻¹.

C=N Stretching: The stretching vibration of the C=N bond within the oxadiazole ring is expected to show a strong absorption in the range of 1610-1650 cm⁻¹. nih.gov

C-O-C Stretching: The characteristic stretching of the C-O-C linkage in the oxadiazole ring typically appears in the region of 1020-1250 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3200 - 3400 | Moderate, Sharp |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium to Strong |

| C=N stretch (oxadiazole) | 1610 - 1650 | Strong |

| C-O-C stretch (oxadiazole) | 1020 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

The UV-Vis spectrum of this compound, measured in a suitable solvent like ethanol (B145695) or methanol, is expected to show absorption maxima characteristic of the electronic transitions within the molecule. The 1,3,4-oxadiazole ring is a chromophore, and the presence of the amino group acts as an auxochrome. It is anticipated that the spectrum would exhibit absorption bands corresponding to π → π* transitions. For many 1,3,4-oxadiazole derivatives, these absorptions are typically observed in the range of 250-350 nm. nih.govresearchgate.net The exact position of the λ_max would be influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be instrumental in confirming the molecular formula of this compound (C₄H₇N₃O) by providing a highly accurate mass measurement of its molecular ion. The expected monoisotopic mass is approximately 113.0589 g/mol . nih.gov

The fragmentation pattern in the mass spectrum would likely involve the initial loss of fragments from the ethyl group, such as the loss of a methyl radical (•CH₃) or an ethylene (B1197577) molecule (C₂H₄). Cleavage of the oxadiazole ring is also a probable fragmentation pathway. nist.gov The base peak could correspond to a stable fragment, such as the protonated oxadiazole ring after the loss of the ethyl group.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Although no crystal structure for this compound is reported, analysis of related structures, such as 2-(1,3,4-oxadiazol-2-yl)aniline, reveals important conformational features. znaturforsch.com It is expected that the 1,3,4-oxadiazole ring in this compound would be essentially planar. In the solid state, intermolecular hydrogen bonding between the amine proton of one molecule and a nitrogen atom of the oxadiazole ring of a neighboring molecule is highly probable. This interaction would lead to the formation of supramolecular structures, such as chains or dimers. The ethyl group would likely adopt a staggered conformation to minimize steric strain.

Mechanistic Investigations of Reactivity and Chemical Transformations of N Ethyl 1,3,4 Oxadiazol 2 Amine Scaffolds

Nucleophilic Reactivity of the Exocyclic Amino Group

The exocyclic secondary amine in N-ethyl-1,3,4-oxadiazol-2-amine is a key functional group that readily participates in reactions with a variety of electrophiles. Its nucleophilic character drives several important transformations, including acylation and coupling reactions, which are fundamental for building more complex molecular architectures.

Acylation Reactions with Various Electrophilic Reagents (e.g., Acid Chlorides, Anhydrides)

The nitrogen atom of the ethylamino group can be readily acylated by reacting this compound with highly reactive electrophiles like acid chlorides and anhydrides. ekb.egyoutube.com These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, the reaction with various acid chlorides in the presence of a base such as triethylamine (B128534) or potassium carbonate yields the corresponding N-acylated products. ekb.egnih.gov

A general reaction involves stirring the parent amine with an acid chloride (like acetyl chloride or benzoyl chloride) in a suitable solvent such as dichloromethane (B109758) or dimethylformamide (DMF). ekb.egnih.gov Similarly, cyclic anhydrides or reagents like acetic anhydride (B1165640) can be employed to introduce an acyl group. nanobioletters.com These acylation reactions are crucial for creating amide derivatives, which can significantly alter the molecule's biological and physical properties. ekb.eg The textbook mechanism for these reactions is an addition-elimination process at the carbonyl carbon of the electrophile. youtube.com

Coupling Reactions with Carboxylic Acids and Amino Acid Derivatives (e.g., N-Boc-glycine, N-Boc-phenylalanine)

Directly forming an amide bond between the less reactive carboxylic acids and the exocyclic amine requires the use of coupling agents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Standard coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

This methodology is particularly useful for attaching sensitive moieties, such as protected amino acids. For example, this compound can be coupled with N-Boc-glycine or N-Boc-phenylalanine using a DCC/DMAP system. nih.gov The reaction is typically performed in an aprotic solvent like dichloromethane, starting at a low temperature (0 °C) and then stirring at room temperature to ensure completion. nih.gov This approach avoids the need to first convert the carboxylic acid to a more reactive species like an acid chloride, offering a milder and more direct route to complex peptide-like structures. nih.govnih.gov

Transformations Involving the 1,3,4-Oxadiazole (B1194373) Heterocyclic Ring System

Beyond the reactivity of its side chain, the 1,3,4-oxadiazole ring itself can undergo significant chemical transformations. These reactions often involve harsh conditions and can lead to complete rearrangement of the heterocyclic core, providing pathways to other important ring systems.

Ring-Opening and Subsequent Re-Cyclization Pathways (e.g., Formation of Thiazolidinones)

A notable transformation of the 2-amino-1,3,4-oxadiazole scaffold involves its conversion into 2-imino-thiazolidin-4-one derivatives. This process is not a direct ring transformation but proceeds via an acylated intermediate. First, the exocyclic amine is acylated with chloroacetyl chloride. ekb.egnih.gov The resulting N-(2-chloroacetyl) derivative is then treated with a sulfur nucleophile, such as ammonium (B1175870) thiocyanate (B1210189), in a solvent like ethanol (B145695) and refluxed. ekb.egnih.gov This sequence initiates a cyclization reaction where the thiocyanate displaces the chlorine, and the sulfur atom attacks one of the ring carbons, leading to the opening of the oxadiazole ring and subsequent re-cyclization to form the five-membered thiazolidinone ring. nih.govnih.gov This pathway highlights the latent reactivity of the oxadiazole ring, which can be unmasked following modification of its substituents.

Nucleophilic Substitutions on Halogenated Oxadiazoles (B1248032)

The 1,3,4-oxadiazole ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, especially if a good leaving group is present on the ring. While this compound itself does not have a suitable leaving group on the ring, related 2-halo-1,3,4-oxadiazoles are important substrates for nucleophilic aromatic substitution (NAS) reactions. jlu.edu.cnchadsprep.com For instance, a 2-chloro-5-substituted-1,3,4-oxadiazole can react with various nucleophiles, such as amines, azides, and hydrazine (B178648), to displace the chloride and form new 2-substituted derivatives. jlu.edu.cn This reactivity is a key strategy for diversifying the substituents directly attached to the oxadiazole core.

S- and N-Alkylation Strategies for 1,3,4-Oxadiazole-2-thiones

The 1,3,4-oxadiazole-2-thione scaffold exists in a tautomeric equilibrium with its thiol form, 1,3,4-oxadiazole-2-thiol. nih.gov This ambident nucleophilic character allows for alkylation to occur at either the sulfur (S-alkylation) or one of the ring nitrogens (N-alkylation). The outcome of the reaction is often dependent on the reaction conditions and the nature of the alkylating agent. nih.govnih.gov Generally, S-alkylation is favored. The reaction of the thione with alkyl halides (e.g., phenacyl bromides) in the presence of a base leads to the formation of 2-(alkylthio)-1,3,4-oxadiazole derivatives. nih.gov These S-alkylation strategies are widely used to create libraries of oxadiazole derivatives with diverse functionalities. nih.gov While N-alkylation is less common, the regioselectivity can be influenced by factors such as the hardness/softness of the electrophile and the choice of solvent and base. nih.gov

Regioselective Functionalization and Derivative Design

The scaffold of this compound offers multiple sites for chemical modification, primarily at the exocyclic amino group and the C5 position of the oxadiazole ring. The regioselectivity of these functionalizations is crucial in designing novel derivatives with tailored properties.

The 2-amino group of the 1,3,4-oxadiazole ring is nucleophilic and readily undergoes reactions with various electrophiles. nih.gov This reactivity allows for the introduction of a wide array of substituents, thereby enabling the exploration of the chemical space around the core scaffold. Common transformations include acylation, alkylation, and the formation of ureas and sulfonamides.

For instance, the acylation of the amino group of 2-amino-5-substituted-1,3,4-oxadiazoles with acid chlorides or anhydrides is a well-established method for generating N-acyl derivatives. nih.gov This reaction typically proceeds in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrogen halide formed during the reaction. nih.gov Similarly, reaction with isocyanates or isothiocyanates leads to the corresponding ureas and thioureas.

The functionalization at the C5 position is often achieved by starting with a precursor that already contains the desired substituent before the cyclization to form the oxadiazole ring. A common synthetic route involves the cyclization of a semicarbazone derivative. crpsonline.com For example, reacting an appropriate aldehyde with semicarbazide (B1199961) hydrochloride and sodium acetate (B1210297) yields a semicarbazone, which can then be oxidatively cyclized using reagents like bromine in glacial acetic acid to afford the 2-amino-5-substituted-1,3,4-oxadiazole. crpsonline.comjchemrev.com

A variety of derivatives can be synthesized by modifying the starting aldehyde. For example, using an aliphatic aldehyde would result in a 5-alkyl-substituted oxadiazole, while an aromatic aldehyde would yield a 5-aryl-substituted counterpart. This versatility allows for the systematic investigation of structure-activity relationships (SAR).

Below is a table summarizing the synthesis of various derivatives based on the functionalization of the 2-amino-1,3,4-oxadiazole core.

| Starting Material | Reagent(s) | Functionalization Type | Resulting Derivative | Reference(s) |

| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | Methyl-4-(chlorocarbonyl)-benzoate, triethylamine | N-Acylation | Methyl 4-({[5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl]amino}carbonyl)benzoate | nih.gov |

| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | 3-Chlorophenyl isocyanate | Urea Formation | 1-[5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl]-3-(3-chlorophenyl)urea | nih.gov |

| 2-Amino-5-(aryl)-1,3,4-oxadiazole | Chloroacetyl chloride | N-Alkylation | 2-Chloro-N-[5-(aryl)-1,3,4-oxadiazol-2-yl]acetamide | nih.gov |

| Hydrazide | Dodecyl isocyanate, p-toluenesulfonyl chloride, triethylamine | N-Alkylation and Cyclization | N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amine | nih.gov |

Exploration of Bioisosteric Replacements within the Oxadiazole Core for Structure-Property Modulation

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a powerful strategy in drug design. In the context of this compound, the 1,3,4-oxadiazole ring itself can be replaced with other five-membered heterocycles to modulate the compound's properties, such as metabolic stability, polarity, and receptor binding affinity.

A common bioisosteric replacement for the 1,3,4-oxadiazole ring is the 1,3,4-thiadiazole (B1197879) ring. nih.gov The substitution of the oxygen atom with a sulfur atom can lead to significant changes in the electronic and steric properties of the molecule, which in turn can affect its biological activity. nih.gov Generally, 1,3,4-thiadiazoles are less polar and more lipophilic than their 1,3,4-oxadiazole counterparts.

The synthesis of 2-amino-1,3,4-thiadiazoles often proceeds through similar intermediates as their oxadiazole analogs. For example, thiosemicarbazide (B42300) can be used as a starting material, and its subsequent cyclization under different conditions yields the thiadiazole ring. nih.gov

Another potential bioisosteric replacement for the 1,3,4-oxadiazole ring is the 1,2,4-oxadiazole (B8745197) ring. This regioisomeric oxadiazole can also influence the physicochemical properties and biological profile of the resulting compound.

The following table provides examples of bioisosteric replacements for the 1,3,4-oxadiazole core and the observed outcomes.

| Original Scaffold | Bioisosteric Replacement | Synthetic Approach | Impact on Properties/Activity | Reference(s) |

| 2-Amino-1,3,4-oxadiazole | 2-Amino-1,3,4-thiadiazole | Cyclization of thiosemicarbazide intermediate using concentrated H2SO4 | Can produce broadly similar biological properties; alters metabolic profile and hydrogen bonding capacity. nih.gov | nih.gov |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Synthesis from hydrazide and dodecyl isocyanate followed by cyclization. | The thiadiazole analog was found to be a more potent inhibitor of acetyl- and butyrylcholinesterase. nih.gov | nih.gov |

| 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Often requires different synthetic strategies, such as condensation of amidoximes with acylating agents. | Can lead to changes in receptor binding affinity and selectivity. | bohrium.com |

Computational and Theoretical Studies on N Ethyl 1,3,4 Oxadiazol 2 Amine Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world. Density Functional Theory (DFT) is a particularly popular method due to its balance of accuracy and computational cost, making it well-suited for studying a wide range of chemical systems. researchgate.netnih.gov

Optimization of Molecular and Radical Geometries

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For N-ethyl-1,3,4-oxadiazol-2-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Similarly, the geometries of radical species, which could be formed during chemical reactions, are also optimized. Understanding the structure of these high-energy intermediates is critical for elucidating reaction pathways. For instance, in studies of related 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations have been used to determine the geometry of the molecule and its tautomers, providing insight into their relative stabilities. acs.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comaimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For various 1,3,4-oxadiazole (B1194373) derivatives, HOMO-LUMO energy gaps have been calculated to understand their electronic properties and potential applications. ajchem-a.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic 1,3,4-Oxadiazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. ajchem-a.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is colored to indicate different electrostatic potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxadiazole ring due to their high electronegativity, making them potential sites for interaction with electrophiles. The hydrogen atoms of the ethyl group and the amino group would likely show positive potential. Such maps have been used to predict the reactive sites of other 1,3,4-oxadiazole derivatives. ajchem-a.comresearchgate.net

Thermodynamic Parameters for Reaction Mechanism Elucidation

Thermodynamic parameters provide crucial information about the energy changes that occur during a chemical reaction, helping to determine the feasibility and spontaneity of different reaction pathways.

Bond Dissociation Enthalpy (BDE)

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically (i.e., to form two radicals). ucsb.edu It is a key measure of bond strength. In the context of this compound, calculating the BDE for various bonds (e.g., C-N, N-N, C-O) would help to identify the weakest bond and predict which bond is most likely to break during a reaction, providing insight into potential decomposition pathways or reactions involving radical intermediates.

Ionization Potential (IP) and Electron Transfer Enthalpy (ETE)

The Ionization Potential (IP) is the energy required to remove an electron from a molecule, forming a cation. researchgate.net It is a measure of a molecule's ability to be oxidized. A lower IP indicates that the molecule is more easily oxidized.

Electron Transfer Enthalpy (ETE) is the enthalpy change associated with the transfer of an electron from one molecule to another. These parameters are fundamental to understanding electron transfer reactions, which are central to many chemical and biological processes. For this compound, these values would be important for predicting its behavior in redox reactions.

Table 2: Illustrative Thermodynamic Data for a Generic Heterocyclic Compound

| Parameter | Value (kJ/mol) |

| Bond Dissociation Enthalpy (C-H) | 410 |

| Ionization Potential | 750 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Proton Dissociation Enthalpy (PDE)

Proton Dissociation Enthalpy (PDE) is a crucial thermodynamic parameter used to evaluate the antioxidant capacity of a compound, specifically through the Sequential Proton-Loss Electron Transfer (SPLET) mechanism. A lower PDE value indicates a greater ease of proton donation, which can be a key step in neutralizing free radicals.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate PDE. The calculation involves determining the enthalpies of the parent molecule and its corresponding anion after the loss of a proton. A recent theoretical study on a series of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives investigated their antioxidant potential by calculating PDE, among other parameters. frontiersin.org The findings from such studies indicate that the acidity of the N-H proton on the amine group is significantly influenced by the electronic nature of the rest of the molecule. For this compound, the PDE would quantify the energy required to remove the proton from the ethylamino group. This value would be compared with known antioxidants to assess its potential in this regard. The electron-withdrawing nature of the 1,3,4-oxadiazole ring is expected to influence the acidity of the N-H proton.

Table 1: Illustrative Proton Dissociation Enthalpy (PDE) Data for Related Oxadiazole Derivatives (Note: Data is for 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, not this compound, and is presented for illustrative purposes. frontiersin.org)

| Compound Derivative | PDE (kcal/mol) in Gas Phase | PDE (kcal/mol) in Water |

| 4-methoxy-phenyl | 338.2 | 45.3 |

| 4-chloro-phenyl | 334.1 | 41.5 |

| 4-nitro-phenyl | 328.0 | 36.1 |

| Phenyl | 336.5 | 43.7 |

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are fundamental concepts in conceptual DFT that help in understanding and predicting the chemical reactivity and stability of a molecule.

Global descriptors apply to the molecule as a whole and include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. frontiersin.org

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Hardness (η) and Softness (S): Measures of resistance to change in electron configuration.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Local reactivity descriptors, such as Fukui functions, pinpoint specific reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point 'r' when the total number of electrons in the molecule changes. frontiersin.org

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (where the molecule accepts electrons). It identifies the most electrophilic sites.

f-(r): For electrophilic attack (where the molecule donates electrons). It identifies the most nucleophilic sites.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can predict where the molecule is most likely to react. For the 2-amino-1,3,4-oxadiazole core, it is generally expected that the nitrogen atoms of the oxadiazole ring and the exocyclic amine are the primary nucleophilic centers (prone to electrophilic attack), while the carbon atom of the oxadiazole ring situated between the two nitrogen atoms could be a site for nucleophilic attack. nih.gov

Table 2: Illustrative Fukui Function Analysis for Identifying Reactive Sites (Note: This is a hypothetical representation for this compound based on general principles.)

| Atom | f+ (Susceptibility to Nucleophilic Attack) | f- (Susceptibility to Electrophilic Attack) | Most Likely Reaction |

| O1 | Low | High | Electrophilic Attack |

| C2 | High | Low | Nucleophilic Attack |

| N3 | Low | High | Electrophilic Attack |

| N4 | Low | High | Electrophilic Attack |

| C5 | High | Low | Nucleophilic Attack |

| N(amine) | Low | High | Electrophilic Attack |

Computational Modeling of Molecular Interactions

Computational modeling is instrumental in drug discovery and materials science for simulating how a ligand interacts with a target protein or another molecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

For this compound, docking simulations would be performed against various biological targets to explore its potential as a therapeutic agent. Numerous studies have shown that the 1,3,4-oxadiazole scaffold is a valuable pharmacophore. nih.govnih.gov Docking studies on related 2-amino-1,3,4-oxadiazole derivatives reveal common interaction patterns:

The nitrogen atoms of the oxadiazole ring often act as hydrogen bond acceptors.

The N-H proton of the amino group frequently serves as a hydrogen bond donor.

The aromatic nature of the oxadiazole ring can lead to π-π stacking or other hydrophobic interactions with amino acid residues in the binding pocket. nih.gov

The ethyl group on the amine would be expected to engage in hydrophobic or van der Waals interactions within the target's binding site. The results of a docking study are typically reported as a binding energy or docking score, where a more negative value indicates a stronger predicted binding affinity. globalresearchonline.net

Table 3: Examples of Molecular Docking Scores for 1,3,4-Oxadiazole Derivatives against Various Targets (Note: These are results for various derivatives, not the specific title compound.)

| Target Protein | Derivative Type | Docking Score (kcal/mol) | Reference |

| Tyrosine Kinase (1M17) | 2,5-disubstituted-1,3,4-oxadiazole | -7.89 | nih.gov |

| Acetylcholinesterase | Pyridine-thiazole-oxadiazole | High Affinity (IC50 = 0.023 μM) | nih.gov |

| Tubulin | Substituted 1,3,4-oxadiazole | High Affinity (IC50 = 7.95 nM) | nih.gov |

| VEGFR-2 | Substituted Oxadiazole | -48.89 kJ/mol | nih.gov |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the ligand and protein and to assess the stability of their interactions. nih.gov

An MD simulation of a complex between this compound and a target protein would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions). The simulation would track the movements of all atoms over a period of nanoseconds to microseconds. Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds throughout the simulation.

Studies on other 1,3,4-oxadiazole derivatives have used MD simulations to confirm that the ligand remains stably bound in the active site, validating the key interactions predicted by docking. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling of Chemical Properties and Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. nih.gov

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). Then, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that correlates these descriptors with the activity. nih.govmdpi.com

For this compound, it could be included in a QSAR study to predict its activity based on models built from a library of related 1,3,4-oxadiazole derivatives. nih.gov The resulting model could then be used to predict the activity of other, yet-to-be-synthesized analogues, thereby streamlining the drug discovery process. QSAR studies on oxadiazoles (B1248032) have successfully generated predictive models for various activities, including antibacterial and anti-inflammatory effects. nih.govnih.gov

Table 4: Common Descriptor Classes Used in QSAR Models for 1,3,4-Oxadiazole Derivatives

| Descriptor Class | Examples | Information Provided |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Describes the size, shape, and branching of the molecule. |

| Hydrophobic | LogP (Partition coefficient) | Describes the molecule's solubility and ability to cross membranes. |

| Thermodynamic | Heat of formation, Gibbs free energy | Describes the energetic properties of the molecule. |

Advanced Applications and Material Science Perspectives of N Ethyl 1,3,4 Oxadiazol 2 Amine Analogs

Role in Polymer Chemistry and the Development of Heat-Resistant Materials

The inherent thermal and chemical stability of the 1,3,4-oxadiazole (B1194373) ring makes its analogs prime candidates for the synthesis of high-performance polymers. ntu.edu.twresearchgate.net Aromatic poly(1,3,4-oxadiazole)s are a notable class of heterocyclic polymers known for their exceptional resistance to heat and chemical degradation. ntu.edu.tw However, their rigid molecular structure often leads to poor solubility and high glass transition temperatures, which can complicate processing. ntu.edu.twresearchgate.net

To address these processing challenges, researchers have focused on modifying the polymer backbone. researchgate.net Strategies include the introduction of flexible ether linkages and bulky units like naphthalenedioxy groups into the polymer chain. ntu.edu.tw These modifications disrupt the polymer's rigid structure, enhancing solubility in organic solvents and lowering the glass transition temperature without significantly compromising the desirable thermal properties. ntu.edu.tw For instance, poly(amide-1,3,4-oxadiazole)s containing naphthalenedioxy units have been synthesized, yielding polymers that can be cast into transparent, flexible, and tough films. ntu.edu.tw These resulting oxadiazole-containing polymers exhibit high thermal stability, with 10% weight loss temperatures exceeding 500°C. ntu.edu.tw

Furthermore, the incorporation of 1,3,4-oxadiazole rings into polyamides and polyimides has been explored to develop advanced materials. researchgate.net These polymers often exhibit excellent thermal resistance, good hydrolytic stability, and desirable dielectric and optical properties. researchgate.net The synthesis of polyamides containing preformed oxadiazole rings has been shown to yield materials with high thermal stability, making them suitable for applications requiring heat resistance. researchgate.net

Design and Engineering of Chemosensors and Fluorescent Frameworks

Analogs of N-ethyl-1,3,4-oxadiazol-2-amine are instrumental in the design of chemosensors, particularly for the detection of metal ions. nih.govnih.gov The 1,3,4-oxadiazole moiety is an attractive component for these applications due to its electron-deficient nature, high photoluminescence quantum yield, and excellent chemical stability. nih.gov The nitrogen and oxygen atoms within the oxadiazole ring provide potential coordination sites for metal ions, making it an effective signaling component in fluorescent chemosensors. nih.govnih.gov

A notable example is the incorporation of 1,3,4-oxadiazole units into calix researchgate.netcrown derivatives. nih.govnih.gov These sophisticated molecules can act as highly selective fluorescent chemosensors for specific metal ions, such as copper(II). nih.govnih.gov The design of these sensors often involves appending 1,3,4-oxadiazole moieties to a larger molecular scaffold, which can provide a three-dimensional structure that enhances selectivity. nih.govjlu.edu.cn

The versatility of the 1,3,4-oxadiazole ring allows for the development of "on-off" switchable fluorescent chemosensors. nih.gov For instance, a calix researchgate.netcrown-based chemosensor with 1,3,4-oxadiazole units can exhibit fluorescence quenching upon binding with Cu²⁺ ions. nih.gov The subsequent addition of other metal ions, such as Mg²⁺ or Ca²⁺, can then displace the copper ion and restore fluorescence, demonstrating a reversible sensing mechanism. nih.gov

Mechanisms of Metal-Ion Sensing (e.g., Photo-induced Electron Transfer, Complex Formation)

The detection of metal ions by 1,3,4-oxadiazole-based chemosensors is governed by several key mechanisms, with photo-induced electron transfer (PET) and complex formation being particularly significant. nih.govjlu.edu.cn

Photo-induced Electron Transfer (PET): In many 1,3,4-oxadiazole-based fluorescent sensors, the presence of a metal ion can quench the fluorescence of the molecule. nih.govjlu.edu.cn This quenching is often attributed to a PET mechanism. nih.gov Upon excitation, an electron can be transferred from the excited fluorophore (the oxadiazole derivative) to the metal ion. This process provides a non-radiative pathway for the excited state to return to the ground state, thus reducing or eliminating the emission of light (fluorescence). The paramagnetic nature of certain metal ions, like Cu²⁺, can strongly facilitate this electron transfer process. nih.gov

Complex Formation: The nitrogen and oxygen atoms of the 1,3,4-oxadiazole ring are effective donor atoms for coordinating with metal ions. nih.govnih.gov The formation of a stable complex between the oxadiazole-containing ligand and a metal ion is a fundamental aspect of the sensing mechanism. nih.gov This complexation can lead to changes in the electronic properties of the fluorophore, resulting in a detectable signal, such as a shift in the fluorescence emission wavelength or a change in its intensity. The specific geometry and coordination environment of the complex can influence the selectivity of the sensor for different metal ions. nih.gov

Agricultural Applications as Chemical Scaffolds for Plant Protection Agents (e.g., Herbicidal, Insecticidal, Fungicidal Chemical Structures)

The 1,3,4-oxadiazole ring is a privileged scaffold in agrochemistry, with its derivatives exhibiting a broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. mdpi.comresearchgate.net This has led to the development of numerous plant protection agents based on this versatile heterocyclic core. mdpi.comdoaj.org

Herbicidal Activity: Certain 1,3,4-oxadiazole derivatives have demonstrated potent herbicidal effects against various weed species. mdpi.com For example, compounds combining a 1,3,4-oxadiazole ring with 3,5-dihalophenoxypyridines have shown efficacy against weeds like Echinochloa cruss-galli, Avena fatua, and Sorghum halepense. mdpi.com Some of these derivatives have been commercialized for agricultural use. mdpi.com

Insecticidal Activity: Analogs based on the 1,3,4-oxadiazole structure have also been developed as insecticides. mdpi.com Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (B1619165) derivatives, for instance, are effective against house flies and leaf rollers. mdpi.com These compounds can interfere with the chitin (B13524) biosynthesis process in insects, disrupting their growth and development. mdpi.com Additionally, 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) have shown good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov

Fungicidal Activity: The antifungal properties of 1,3,4-oxadiazole derivatives are well-documented, with applications in controlling various plant pathogenic fungi. frontiersin.orgnih.gov A series of these compounds have been synthesized and evaluated for their activity against maize diseases caused by pathogens such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.orgnih.gov Some of these derivatives exhibited significant antifungal activity, with EC₅₀ values lower than the commercial fungicide carbendazim. frontiersin.orgnih.gov The proposed mechanism of action for some of these compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. frontiersin.orgnih.gov

The following table summarizes the agricultural applications of selected 1,3,4-oxadiazole derivatives:

| Application | Target Organism(s) | Example Compound Structure/Class | Reference(s) |

| Herbicidal | Echinochloa cruss-galli, Avena fatua, Sorghum halepense | Combination of 1,3,4-oxadiazole and 3,5-dihalophenoxypyridines | mdpi.com |

| Insecticidal | House flies, leaf rollers | Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole | mdpi.com |

| Insecticidal | Cotton leafworm (Spodoptera littoralis) | 1,3,4-Oxadiazole derivatives grafted on chitosan | nih.gov |

| Fungicidal | Rhizoctonia solani, Gibberella zeae, Exserohilum turcicum | 1,3,4-Oxadiazole derivatives from benzoyl hydrazine (B178648) and aromatic aldehydes | frontiersin.orgnih.gov |

Utilization as Intermediates and Building Blocks in Complex Organic Synthesis

The 1,3,4-oxadiazole ring is a valuable building block in organic synthesis, providing a stable and functionalizable core for the construction of more complex molecules. mdpi.comnih.gov Its derivatives, including this compound analogs, serve as key intermediates in the synthesis of a wide range of compounds with applications in medicine, materials science, and agriculture. mdpi.comdoaj.orgnih.gov

The synthesis of 2-amino-1,3,4-oxadiazoles is a particularly important area of research, as the amino group provides a convenient handle for further functionalization. acs.orgresearchgate.net Various methods have been developed for the synthesis of these compounds, often involving the cyclization of semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives. acs.orgresearchgate.netnih.gov These synthetic routes are often efficient and scalable, allowing for the production of a diverse library of 2-amino-1,3,4-oxadiazole derivatives. acs.org

The ability to link π-conjugated groups to the 1,3,4-oxadiazole core makes it an attractive building block for fluorescent frameworks and materials for organic electronics. nih.gov The ease of synthesis and the potential for tuning the electronic and photophysical properties of these molecules through substitution have encouraged their use as starting materials in these fields. nih.gov

In medicinal chemistry, the 1,3,4-oxadiazole ring is often used as a bioisostere for amide and ester groups, which can improve the metabolic stability and pharmacokinetic properties of drug candidates. acs.org This has led to the incorporation of the 1,3,4-oxadiazole scaffold into a variety of biologically active compounds, including those with anticancer, antibacterial, and antiviral properties. mdpi.comacs.org

Future Directions and Emerging Research Avenues in N Ethyl 1,3,4 Oxadiazol 2 Amine Chemistry

Exploration of Novel and Greener Synthetic Pathways for Structural Diversification

The synthesis of 2-amino-1,3,4-oxadiazoles has traditionally relied on methods such as the oxidative cyclization of acylthiosemicarbazides. nih.gov A common approach involves using reagents like 1,3-dibromo-5,5-dimethylhydantoin, which is noted for being an inexpensive and safe oxidizing agent suitable for large-scale synthesis. nih.govnih.gov Another established method is the iodine-mediated oxidative cyclization of semicarbazones. jchemrev.com However, the future of synthesizing N-ethyl-1,3,4-oxadiazol-2-amine and its derivatives lies in the development of more efficient, environmentally benign, and versatile strategies.

Greener Synthetic Approaches: Research is increasingly focused on "green" chemistry principles to minimize environmental impact. This includes the use of microwave irradiation to accelerate reactions and reduce energy consumption, often in solvent-free conditions. researchgate.net For instance, the condensation of acid hydrazides with triethyl orthoalkanates has been successfully achieved under microwave conditions using solid-supported catalysts like Nafion®NR50. researchgate.net The development of one-pot syntheses that reduce the number of steps, minimize waste, and avoid the use of toxic reagents like phosphorus oxychloride or thionyl chloride is a key goal. nih.govresearchgate.net Future pathways for this compound will likely leverage such catalyst-driven, one-pot procedures starting from readily available precursors.

Structural Diversification: Novel synthetic methods are crucial for creating a diverse library of this compound derivatives. A significant recent development is the copper(I)-catalyzed oxidative Ugi/aza-Wittig reaction, which allows for the one-step construction of 1,3,4-oxadiazoles from tertiary amines, offering a direct way to functionalize C(sp³)-H bonds. mdpi.com Applying such advanced tandem reactions could enable the introduction of a wide array of substituents onto the oxadiazole core or the N-ethyl group, providing access to compounds with finely tuned properties. The acylation of the amino group with various acid chlorides or reactions with isocyanates are also effective methods for achieving structural diversification. ekb.eg

| Synthetic Strategy | Key Features | Potential for this compound |

| Oxidative Cyclization of N-ethyl-thiosemicarbazides | Use of mild and inexpensive oxidizing agents (e.g., I₂, 1,3-dibromo-5,5-dimethylhydantoin). nih.govnih.gov | A reliable and scalable method for synthesizing the core structure. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, solvent-free conditions. researchgate.net | Offers a greener and more efficient alternative to conventional heating. |

| One-Pot Tandem Reactions | High atom economy, reduced workup steps, direct functionalization of C-H bonds. mdpi.com | Enables complex structural diversification in a single synthetic operation. |

| Transition-Metal-Free Cyclization | Avoids potentially toxic and expensive metal catalysts. jchemrev.com | Aligns with green chemistry principles for sustainable synthesis. |

Advanced Computational Studies on Reaction Dynamics and Catalysis

Computational chemistry is becoming an indispensable tool for accelerating research and development in heterocyclic chemistry. nih.gov For this compound, advanced computational studies are poised to provide unprecedented insights into its reactivity and guide the rational design of novel syntheses and materials.

Predicting Reactivity and Mechanisms: Techniques like Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways for the synthesis of the oxadiazole ring. mdpi.com These studies can elucidate transition states, calculate activation energies, and predict the most favorable reaction conditions, thereby minimizing the need for extensive empirical screening. For example, computational models can help understand the role of catalysts in lowering the energy barriers for cyclization reactions, guiding the design of more efficient catalytic systems.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: While often used in medicinal chemistry, QSAR and molecular docking studies are also powerful tools for understanding chemical reactivity. nih.govresearchgate.net By correlating molecular descriptors (e.g., electronic properties, steric factors) with reactivity, QSAR models can predict how structural modifications to this compound will influence its behavior in chemical reactions. researchgate.net Molecular docking can simulate the interaction of the molecule with a catalyst's active site, providing a basis for designing catalysts with higher selectivity and efficiency. nih.govresearchgate.net Future research will likely see these computational tools applied to predict reaction outcomes and design novel catalytic processes for the synthesis of oxadiazole derivatives. mdpi.com

Integration with Supramolecular Chemistry for Self-Assembly and Molecular Recognition

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful strategy for constructing complex, ordered structures from molecular building blocks. nih.gov The this compound molecule possesses key features that make it an attractive candidate for use as a synthon in supramolecular assembly.

Self-Assembly: The molecule contains multiple sites for non-covalent interactions, including the N-H group of the amine (a hydrogen bond donor), the nitrogen atoms of the oxadiazole ring (hydrogen bond acceptors), and the oxygen atom. nih.gov These functionalities can participate in hydrogen bonding, while the aromatic oxadiazole ring can engage in π-π stacking interactions. nih.gov This combination of interactions can direct the spontaneous self-assembly of molecules into well-defined nano- or microscale structures, such as gels, liquid crystals, or vesicles. nih.govnih.gov Understanding and controlling these assembly processes is a key area for future research.

Molecular Recognition: The cavities and surfaces created by the supramolecular assemblies of this compound could be designed for molecular recognition. nih.gov By tailoring the functional groups on the oxadiazole ring, it may be possible to create host systems that selectively bind specific guest molecules. This could lead to applications in chemical sensing, separation technologies, or the development of "nanoreactors" where the assembly acts as a vessel to influence and catalyze chemical reactions within its confined space. nih.gov The use of supramolecular assemblies to direct reaction chemistry is an emerging and exciting frontier. nih.gov

| Interaction Type | Participating Groups on this compound | Role in Supramolecular Assembly |

| Hydrogen Bonding | -NH (donor), Ring Nitrogens (acceptors), Ring Oxygen (acceptor) | Directs the formation of specific, ordered networks. nih.gov |

| π-π Stacking | 1,3,4-Oxadiazole (B1194373) ring | Stabilizes the assembly through aromatic interactions. nih.gov |

| Van der Waals Forces | Ethyl group and overall molecular structure | Contribute to the overall packing and stability of the assembly. nih.gov |

| Dipole-Dipole Interactions | Polar C-O and C=N bonds | Influence the orientation of molecules within the larger structure. |

Development of this compound as Precursors for Novel Functional Materials

The unique electronic and structural properties of the 1,3,4-oxadiazole ring make it a valuable component in the design of advanced functional materials. nih.gov this compound serves as a versatile precursor that can be chemically modified to create materials with tailored optical, electronic, or energetic properties.

Polymers and Coordination Complexes: The primary amino group on this compound is a key reactive handle for polymerization reactions. It can be used to form polyamides, polyimides, or other polymers where the robust, thermally stable oxadiazole unit is incorporated into the polymer backbone. nih.gov Such polymers could exhibit enhanced thermal stability and specific electronic properties. Furthermore, the nitrogen atoms of the oxadiazole ring can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing.

Energetic Materials: Heterocyclic compounds are often investigated as components of energetic materials due to their high nitrogen content and heat of formation. researchgate.net The reactivity of the amino group in this compound allows for the introduction of nitro groups or other energetic functionalities. researchgate.net For example, studies on the related 3,5-diamino-1,2,4-oxadiazole have shown that the amino groups can undergo reactions to incorporate trinitroethyl moieties, significantly enhancing the energetic properties of the resulting compound. researchgate.net Similar derivatization of this compound could lead to the development of new, specialized energetic materials.

Comprehensive Mechanistic Studies of Chemical Reactivity and Selectivity

A fundamental understanding of the chemical reactivity and selectivity of this compound is essential for its effective application in synthesis and materials science. Future research must focus on detailed mechanistic studies to map out its chemical behavior.

Reactivity of the Ring and Substituents: The 1,3,4-oxadiazole ring is electron-deficient, which generally makes it resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly if a leaving group is present. nih.gov In contrast, the 2-amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. ekb.egnih.gov A key area of investigation is the interplay between the reactivity of the ring and the amino substituent. For example, does protonation or acylation of the amino group alter the electronic properties and reactivity of the oxadiazole ring?

Regioselectivity: In reactions involving functionalization, understanding and controlling regioselectivity is critical. For instance, if the molecule is subjected to conditions that could lead to substitution on both the ring and the N-ethyl group, what factors determine the site of reaction? Mechanistic studies, combining experimental evidence (e.g., kinetic studies, intermediate trapping) with computational modeling, will be crucial to answer these questions. This knowledge will enable chemists to selectively modify specific positions on the this compound molecule, providing precise control over the structure and properties of the final products. nih.gov

Q & A

Q. What are the common synthetic routes for preparing N-ethyl-1,3,4-oxadiazol-2-amine, and what reaction conditions optimize yield?

this compound is typically synthesized via cyclization of semicarbazide precursors. A widely used method involves refluxing ethyl-substituted thiosemicarbazides with phosphorus oxychloride (POCl₃) as a dehydrating agent. For example, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine was synthesized by heating a precursor with cyanogen bromide (CNBr) in anhydrous methanol under reflux for 5 hours, yielding 62% after crystallization . Key parameters include solvent choice (e.g., methanol or THF), temperature control (80–100°C), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography ensures product integrity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

- ¹H NMR : The amine proton (NH) typically appears as a singlet near δ 5.5–6.0 ppm. Ethyl group signals (CH₂CH₃) resonate as a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–3.6 ppm for CH₂) .

- ¹³C NMR : The oxadiazole ring carbons (C2, C5) appear at ~160–165 ppm, while the ethyl carbons are observed at ~12–15 ppm (CH₃) and ~35–40 ppm (CH₂) .

- IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C=N (1550–1650 cm⁻¹) confirm the oxadiazole ring and amine functionality .

| Technique | Key Peaks/Bands | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 5.8 (s, 1H) | NH group |

| ¹³C NMR | δ 160.5, 162.3 | Oxadiazole C2 and C5 |

| IR | 3250 cm⁻¹ (N-H) | Amine stretching |

Q. What crystallization methods improve the purity of this compound derivatives?

Slow evaporation from polar solvents (e.g., methanol or ethanol) is preferred. For example, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine crystallized in a monoclinic system (space group P2₁/n) with hydrogen-bonded dimers, achieving >95% purity . Additives like pyridine or acetic acid can suppress twinning in crystals, as seen in SHELX-refined structures .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., ethyl, cyclopentyl) enhance cholinesterase inhibition. For instance, 5-cyclopentyl-1,3,4-oxadiazol-2-amine showed dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical for Alzheimer’s therapy, with IC₅₀ values <10 µM . In contrast, electron-withdrawing groups (e.g., 4-chlorophenyl) improve antiproliferative activity against cancer cell lines (mean growth inhibition ~45–56%) .

| Substituent | Biological Target | Activity Enhancement |

|---|---|---|

| Ethyl | Cholinesterases | Improved binding affinity |

| 4-Chlorophenyl | Tumor cell lines | Antiproliferative effects |

Q. What computational strategies predict the binding modes of this compound to enzyme targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions. For example, the oxadiazole core forms hydrogen bonds with AChE’s catalytic triad (His447, Ser203) and π-π stacking with Trp86 . Density functional theory (DFT) calculations further optimize ligand conformers, with bond lengths (C=N: 1.28–1.30 Å) matching crystallographic data .

Q. How do crystal packing interactions affect the physicochemical stability of this compound derivatives?

X-ray diffraction studies show that N–H···N hydrogen bonds (2.8–3.0 Å) between oxadiazole rings create robust dimers, enhancing thermal stability (decomposition >250°C) . Weak C–H···π interactions (3.3–3.5 Å) and π-π stacking (3.4–3.5 Å) further stabilize the lattice, as observed in 5-(furan-2-yl) derivatives .

Q. What methodologies resolve contradictions in biological activity data across similar oxadiazole derivatives?

Discrepancies often arise from assay conditions (e.g., enzyme source, pH). Standardized protocols using recombinant human enzymes (e.g., AChE from E. coli) and controls like donepezil improve reproducibility . Meta-analyses of IC₅₀ values across studies (e.g., comparing cyclopentyl vs. phenyl derivatives) isolate substituent-specific effects .

Methodological Guidance

Q. How to optimize reaction yields for novel this compound analogs?

Q. What crystallographic software tools are recommended for structural refinement?

SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement. Its robustness in handling high-resolution data and twinning is documented in over 70% of published crystal structures . Olex2 or Mercury assist in visualizing hydrogen-bonding networks .

Q. How to validate oxadiazole derivatives as dual inhibitors in neurodegenerative disease models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。